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Compound of Interest

Compound Name: SarTATE

Cat. No.: B1436788

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure, chelating
properties, and relevant experimental data for SarTATE, a promising next-generation
theranostic agent for cancers expressing the somatostatin receptor 2 (SSTR2). SarTATE's
innovative design, combining a targeted peptide with a highly stable chelator for copper
radionuclides, positions it as a significant advancement in the field of nuclear medicine.

Core Molecular Structure

SarTATE is a conjugate molecule comprising two key functional components: the SSTR2-
targeting peptide, (Tyr3)-octreotate, and the bifunctional chelator, MeCOSar. This combination
allows for the targeted delivery of diagnostic (Copper-64) or therapeutic (Copper-67)
radioisotopes to tumor cells.

Molecular Formula: CeoH103N17014S2[1]

The Targeting Peptide: (Tyr3)-Octreotate

The peptide component of SarTATE is a modified version of octreotate, a well-characterized
somatostatin analog with high binding affinity for SSTR2, a receptor frequently overexpressed
in neuroendocrine tumors (NETs) and other cancers like neuroblastoma and meningioma.[2][3]
Key structural features of the (Tyr3)-octreotate in SarTATE include:
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» Amino Acid Sequence: The core sequence is based on octreotate, which mimics the native
somatostatin peptide.

» Stereochemistry: To enhance in-vivo stability by reducing enzymatic degradation, the
phenylalanine (Phe) and tryptophan (Trp) residues are in the D-configuration (D-Phe and D-

Trp).

o Cyclization: A disulfide bridge between two cysteine (Cys) residues creates a cyclic structure,
which is crucial for maintaining the peptide's conformation for optimal receptor binding.

The Chelator: MeCOSar

The chelator conjugated to the peptide is MeCOSar, which stands for 5-((8-methyl-
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino)-5-oxopentanoic acid. MeCOSar is a
derivative of the sarcophagine cage-like structure, renowned for its ability to form exceptionally
stable complexes with copper ions.[4][5] This high stability is critical to prevent the release of
the radionuclide in vivo, which could lead to off-target toxicity. The sarcophagine backbone
completely encapsulates the copper ion, providing a high degree of kinetic inertness.

The molecular structure of the MeCOSar chelator is depicted below:
Caption: Molecular structure of the MeCOSar chelator.

The complete molecular structure of SarTATE, showing the conjugation of MeCOSar to the
(Tyrd)-octreotate peptide, is illustrated in the following diagram:

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36460344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8422841/
https://www.benchchem.com/product/b1436788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

SarTATE Molecular Structure

Amide Bond

Click to download full resolution via product page

Caption: Schematic of the SarTATE molecule.
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Chelation and Radionuclide Interaction

The primary function of the MeCOSar component is to securely bind a copper radionuclide.
The hexadentate nature of the sarcophagine cage provides a thermodynamically stable and
kinetically inert complex with Cu?*. This is crucial for a theranostic agent, as the diagnostic
radionuclide (64Cu) and the therapeutic radionuclide (67Cu) have identical chemistry, ensuring
that the biodistribution observed during imaging accurately reflects the dose distribution during

therapy.

The process of copper chelation by SarTATE is visualized below:
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Caption: Chelation of a copper radionuclide by SarTATE.
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Quantitative Data

The following tables summarize key quantitative data for SarTATE and its components.

Table 1: Molecular and Physicochemical Properties

Parameter Value Reference
Molecular Formula Ce9H103N17014S2 [1]

Average Mass 1458.8 g/mol [1]

Chelator MeCOSar [4][5]
Targeting Moiety (Tyr3)-octreotate [4]

) ] 64Cu (PET imaging), ¢’Cu
Radionuclides [41[6]
(Therapy)

Table 2: Receptor Binding and Complex Stability

Parameter Value Notes Reference

Somatostatin Overexpressed in
Target Receptor [6]
Receptor 2 (SSTR2) NETs

- - _ Based on octreotide
Binding Affinity (ICso) ~0.6 nM (estimated) o [2]
affinity for SSTR2.

Cu-MeCOSar Stability

Sarcophagine
complexes with Cu(ll)
are known to be
Stability Constant (log  High (exact value not exceptionally stable. 5]
K) published) For comparison, other
macrocyclic Cu(ll)
complexes have log K

values >20.
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Table 3: Pharmacokinetic and Dosimetry Data (Human)

Parameter 64Cu-SarTATE Reference
Effective Dose (mSv/MBQ) 0.0395 [5]
Organ with Highest Dose Spleen [5]

High lesion uptake and

retention observed at all
Tumor Uptake ) o ]

imaging time-points (up to

24h).

Progressive hepatic clearance

over time, providing high
Clearance ) )

lesion-to-liver contrast at 24

hours.

Experimental Protocols
Radiolabeling of SarTATE with ¢4Cu

This protocol is based on methods described for the preparation of ®4Cu-SarTATE for clinical
trials.

Materials:

o SarTATE peptide conjugate

e %4CuClz in dilute HCI

o Ammonium acetate buffer (0.1 M)

e Ethanol

e Gentisic acid solution (1 mg/mL)

e Solid Phase Extraction (SPE) cartridge (e.g., C18)

o Saline for injection
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e 0.22 pm sterile filter

Procedure:

 To a sterile vial, add the SarTATE solution.
e Add the ¢4CuClz solution to the SarTATE.

« Add ammonium acetate buffer containing 4% ethanol and gentisic acid (as a radical
scavenger to prevent radiolysis).

 Incubate the reaction mixture at room temperature for 30 minutes.

o After incubation, load the reaction mixture onto a pre-conditioned C18 SPE cartridge.
o Wash the cartridge with saline to remove unreacted ®4Cu and hydrophilic impurities.
 Elute the purified ®4Cu-SarTATE from the cartridge using ethanol.

« Dilute the final product with sterile saline to the desired concentration.

e Pass the final solution through a 0.22 um sterile filter into a sterile vial for injection.
Quality Control:

o Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC).
The purity should be >95%.

e pH: Should be within the acceptable range for intravenous injection (typically 5.0-7.5).

« Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human
administration.

The workflow for radiolabeling and quality control is outlined below:
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Radiolabeling and QC Workflow
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Caption: Experimental workflow for ¢4Cu-SarTATE.

In Vitro SSTR2 Competitive Binding Assay

This protocol describes a general method to determine the binding affinity of SarTATE for
SSTR2.

Materials:

o Cell membranes from a cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2 or
CHO-K1-SSTR2).

» Radiolabeled somatostatin analog with known high affinity for SSTR2 (e.qg., [*?°1]-Tyr1-
Somatostatin-14 or [t77Lu]-DOTA-TATE).

e Unlabeled SarTATE at various concentrations.
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e Assay buffer (e.g., Tris-HCI with MgClz and bovine serum albumin).

e Glass fiber filters.

 Scintillation counter or gamma counter.

Procedure:

Prepare a series of dilutions of unlabeled SarTATE.

« In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration
(typically at or below its Kd), and the different concentrations of unlabeled SarTATE.

« Include control wells for total binding (radioligand and membranes only) and non-specific
binding (radioligand, membranes, and a high concentration of unlabeled octreotide).

¢ Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach
equilibrium (e.g., 60 minutes).

« Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester. This separates the membrane-bound radioligand from the free radioligand.

o Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a suitable counter.

o Calculate the specific binding at each concentration of SarTATE by subtracting the non-
specific binding from the total binding.

» Plot the percentage of specific binding against the logarithm of the SarTATE concentration
and fit the data using a sigmoidal dose-response curve to determine the ICso value (the
concentration of SarTATE that inhibits 50% of the specific binding of the radioligand).

o Calculate the Ki (inhibitory constant) from the 1Cso using the Cheng-Prusoff equation.

Signaling Pathway
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Upon binding to SSTR2, SarTATE, as a somatostatin analog, is expected to trigger the
internalization of the receptor-ligand complex. This is a key mechanism for the accumulation of
the radionuclide within the tumor cell, which is essential for the therapeutic efficacy of ¢’Cu-
SarTATE. The 3~ particles emitted by ’Cu have a short path length, making intracellular
localization highly effective for inducing DNA damage and subsequent cell death.

The signaling pathway initiated by SarTATE binding to SSTR2 is illustrated below:
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Caption: SarTATE-SSTR2 signaling and therapeutic action.
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This technical guide provides a comprehensive overview of the molecular and functional
characteristics of SarTATE. The combination of a highly specific targeting peptide with a robust
chelator for a theranostic pair of copper radionuclides underscores its potential as a valuable
tool in the diagnosis and treatment of SSTR2-positive malignancies. Further research and
clinical trials will continue to elucidate the full clinical utility of this promising agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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